molecular formula C15H18NO4- B1599468 (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid CAS No. 244205-60-5

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

Cat. No.: B1599468
CAS No.: 244205-60-5
M. Wt: 276.31 g/mol
InChI Key: VMOVYASDUSWBOL-XHDPSFHLSA-M
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available sources .

Scientific Research Applications

Biochemical Applications and Plant Biology

One study discusses the biochemical precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and its role in plant biology, significantly beyond just being the precursor of the plant hormone ethylene. This review sheds light on ACC's multifaceted roles, including its metabolism by bacteria to promote plant growth and its sophisticated transport mechanisms to ensure local and long-distance ethylene responses. Such insights into amino acid functionality in plants suggest potential areas of research for related compounds like (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid in understanding plant hormone regulation and stress response mechanisms (B. V. D. Poel & D. Straeten, 2014).

Peptide and Protein Research

The study on TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) explores its use in peptides and peptide synthesis, highlighting the compound's role in analyzing backbone dynamics and peptide secondary structure. This area of research is particularly relevant for this compound, suggesting applications in peptide modification and the study of protein folding, which could have implications in drug design and understanding protein-related diseases (S. Schreier et al., 2012).

Environmental and Health Impact Studies

Research on hydroxycinnamic acids (HCAs) and their structure-activity relationships highlights the importance of unsaturated bonds in their antioxidant activity. This area of research can be applicable to studying this compound for its potential antioxidant properties and implications in developing new therapeutics or understanding its environmental impact (N. Razzaghi-Asl et al., 2013).

Potential Therapeutic Applications

Studies on 4-phenylbutyric acid (4-PBA) regarding its role as a chemical chaperone indicate its potential to alleviate endoplasmic reticulum (ER) stress and enhance protein folding. This suggests that compounds like this compound could be explored for similar therapeutic applications, especially in diseases associated with protein misfolding and ER stress (P. Kolb et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available sources .

Future Directions

The future directions for the research and application of this compound are not specified in the available sources .

Properties

IUPAC Name

(1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOVYASDUSWBOL-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244205-60-5, 99200-89-2
Record name (1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244205-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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